1-(Dibromo-1,3-thiazol-5-yl)ethan-1-one
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Overview
Description
1-(Dibromo-1,3-thiazol-5-yl)ethan-1-one is a chemical compound with the molecular formula C5H3Br2NOS. It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
The synthesis of 1-(Dibromo-1,3-thiazol-5-yl)ethan-1-one typically involves the bromination of thiazole derivatives. One common method involves the reaction of thiazole with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds through electrophilic substitution, resulting in the formation of the dibromo derivative .
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities. These methods often optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
1-(Dibromo-1,3-thiazol-5-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, depending on the oxidizing agent used.
Condensation Reactions: The compound can participate in condensation reactions with various carbonyl compounds to form larger, more complex structures.
Scientific Research Applications
1-(Dibromo-1,3-thiazol-5-yl)ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Dibromo-1,3-thiazol-5-yl)ethan-1-one depends on its specific application. In antimicrobial research, the compound is believed to interfere with the synthesis of essential biomolecules in microorganisms, leading to their death . In anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific molecular pathways .
Comparison with Similar Compounds
1-(Dibromo-1,3-thiazol-5-yl)ethan-1-one can be compared with other thiazole derivatives, such as:
1-(Bromo-1,3-thiazol-5-yl)ethan-1-one: This compound has only one bromine atom and may exhibit different reactivity and biological activity compared to the dibromo derivative.
1-(Chloro-1,3-thiazol-5-yl)ethan-1-one:
1-(Methyl-1,3-thiazol-5-yl)ethan-1-one: The methyl derivative may have different solubility and reactivity characteristics.
Properties
IUPAC Name |
1-(2,4-dibromo-1,3-thiazol-5-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2NOS/c1-2(9)3-4(6)8-5(7)10-3/h1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLQXIYNYGXJNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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